molecular formula C7H4ClN3 B1592096 2-Chloropyrido[2,3-b]pyrazine CAS No. 70838-55-0

2-Chloropyrido[2,3-b]pyrazine

Cat. No.: B1592096
CAS No.: 70838-55-0
M. Wt: 165.58 g/mol
InChI Key: SZRDXDOFCABQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4ClN3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position of the pyrido[2,3-b]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrido[2,3-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazine ring . The reaction mixture is often quenched with ice water, and the product is extracted using dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound as a solid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloropyrido[2,3-b]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • Pyrrolopyrazine
  • 2-Methylpyrazine
  • 2-Aminopyrazine

Properties

IUPAC Name

2-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDXDOFCABQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618884
Record name 2-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70838-55-0
Record name 2-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 3
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 5
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.